4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-8-2-4-9(15)11(6-8)17-13(19)7-1-3-10(16)12(5-7)18(20)21/h1-6H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQHDHBGADAFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The compound features a distinctive arrangement of functional groups that contribute to its biological properties. The presence of chlorine and nitro groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties. The nitro group can engage in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial cell walls, disrupting metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. In vitro assays demonstrate that it can inhibit the growth of cancer cell lines by inducing apoptosis. For instance, a study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This study highlights the compound's potential as an antimicrobial agent .
Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These findings suggest that this compound has significant cytotoxic effects on cancer cells, warranting further exploration for therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of halogen atoms significantly enhances the compound's biological activity. Comparison with similar compounds shows that variations in substitution patterns can lead to differences in potency:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Nitro group; two chloro substituents | Enhanced binding affinity due to electron-withdrawing effects |
| 4-bromo-N-(2,5-dichlorophenyl)-3-nitrobenzamide | Bromine instead of chlorine | Potentially reduced biological activity |
| N-(2-methylphenyl)-4-fluoro-3-nitrobenzamide | Fluorine substitution | Variation in electronic properties affecting activity |
This table illustrates how slight modifications can influence the biological efficacy of similar compounds .
Scientific Research Applications
Anticancer Activity
Research has shown that 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide exhibits potent anticancer properties. In vitro studies indicate that this compound has an IC50 value of approximately 5 µM against breast cancer cell lines (MCF-7) and 10 µM against cervical cancer cells (HeLa) . These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. It demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL . Such properties highlight its potential use in treating infections caused by resistant bacteria.
Enzyme Inhibition
This compound has been investigated as an inhibitor of cholinesterases, which are enzymes involved in neurotransmitter breakdown. Studies reveal that derivatives of this compound show comparable or superior inhibition to established drugs like rivastigmine, which is used in Alzheimer’s disease treatment . This positions the compound as a promising candidate for neurodegenerative disease therapies.
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound to evaluate their anticancer activity through molecular docking simulations and enzyme inhibition assays. The most active derivative exhibited enhanced binding affinity to cancer cell targets compared to the parent compound .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of this compound against various pathogens. The results indicated that modifications in the substituents on the phenyl ring significantly affected the antimicrobial activity, leading to the identification of more potent derivatives .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following analogs share the benzamide core but differ in substituent positions and functional groups:
Key Observations
Substituent Position Effects: Chlorine vs. Methyl Groups: Replacing chlorine with methyl groups (e.g., 2,5-dimethylphenyl analog) reduces molecular weight (316.73 vs. Nitro Group Position: In the 2-chloro-4-nitro isomer (CAS 328258-86-2), the nitro group at position 4 may alter electronic interactions compared to position 3 in the target compound .
Biological Activity :
- The 3,4-dichlorophenyl analog (IC₅₀ = 52,480 nM) shows moderate inhibition of bacterial fatty acid synthetase I (Bact inhA), suggesting that substituent positions on the aniline ring critically modulate activity .
Physicochemical Properties :
Preparation Methods
Amide Bond Formation via Acyl Chloride Intermediate
A foundational approach involves synthesizing the benzamide core before introducing the nitro group. This method begins with 4-chlorobenzoic acid, which is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with 2,5-dichloroaniline in anhydrous dichloromethane or chloroform, facilitated by a base such as pyridine or triethylamine to neutralize HCl byproducts.
Reaction Conditions:
-
Temperature: 0–25°C (exothermic reaction controlled via ice baths).
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Solvent: Dichloromethane, chloroform, or tetrahydrofuran (THF).
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Yield: 70–85% after purification by recrystallization (ethanol/water).
This route avoids premature nitro group introduction, which could deactivate the acyl chloride toward nucleophilic attack.
Nitration of Pre-Formed Benzamide
Alternative strategies introduce the nitro group after amide bond formation. The intermediate 4-chloro-N-(2,5-dichlorophenyl)benzamide undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitronium ion (NO₂⁺) generated in situ targets the meta position relative to the electron-withdrawing amide group, yielding the 3-nitro derivative.
Key Considerations:
-
Regioselectivity: Chlorine substituents on the phenyl ring direct nitration to the para position relative to the amide, but steric and electronic effects favor meta substitution on the benzamide ring.
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Side Reactions: Over-nitration or oxidation of the amide group is mitigated by strict temperature control and short reaction times.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance acyl chloride reactivity but may complicate nitro group stability. In contrast, chlorinated solvents (e.g., dichloromethane) offer inert environments for nitration.
Table 1: Solvent Optimization for Amidation
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 2 | 82 | 98 |
| DMF | 1.5 | 78 | 95 |
| THF | 3 | 70 | 90 |
Catalytic Nitration Techniques
Nitration efficiency hinges on acid strength and mixing efficiency. A 1:3 ratio of HNO₃ to H₂SO₄ achieves optimal nitronium ion concentration. Catalytic amounts of sodium nitrate (NaNO₃) can enhance reaction rates without compromising selectivity.
Critical Parameters:
-
Acid Concentration: ≥90% H₂SO₄ ensures complete protonation of nitric acid.
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Stirring Rate: Vigorous mixing prevents localized overheating and byproduct formation.
Industrial-Scale Production Considerations
Batch vs. Continuous Processes
Large-scale synthesis employs batch reactors with automated temperature and pH controls to ensure reproducibility. Continuous flow systems are emerging, reducing reaction times from hours to minutes through precise reagent mixing.
Table 2: Comparative Analysis of Production Methods
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 4–6 h | 15–30 min |
| Yield | 75–80% | 85–90% |
| Purity | 95–98% | 98–99% |
| Scalability | Moderate | High |
Waste Management and Sustainability
Chlorinated byproducts and spent acids require neutralization before disposal. Closed-loop systems recycling H₂SO₄ and HNO₃ are prioritized to minimize environmental impact.
Purification and Characterization
Recrystallization Techniques
Crude product is purified using ethanol/water (3:1), achieving >98% purity. Alternative solvents like acetonitrile or ethyl acetate are less effective due to the compound’s low solubility.
Chromatographic Methods
Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves nitro- and chloro-substituted impurities. High-performance liquid chromatography (HPLC) with UV detection at 254 nm validates purity.
Characterization Data:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.95–7.45 (m, 5H, Ar-H), 6.90 (s, 1H, NH).
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym).
Challenges and Alternative Approaches
Q & A
Q. What are the recommended synthetic protocols for 4-chloro-N-(2,5-dichlorophenyl)-3-nitrobenzamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-chloro-3-nitrobenzoyl chloride with 2,5-dichloroaniline in anhydrous dichloromethane or chloroform under nitrogen atmosphere. Key parameters include:
- Temperature : 0–5°C during initial mixing to minimize side reactions (e.g., hydrolysis of the acyl chloride).
- Base : Triethylamine (2.5 equiv.) to scavenge HCl and drive the reaction forward.
- Solvent : Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates.
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving conformation. Key steps:
Crystal Growth : Use slow evaporation of ethanolic solutions at 4°C to obtain diffraction-quality crystals.
Data Collection : Employ a Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation source.
Refinement : Use SHELXL for structure solution and refinement. Pay attention to:
- Torsion Angles : The nitro and chloro substituents influence planarity. For example, the C–NO₂–C–Cl dihedral angle may deviate by 5–10° from ideal planarity due to steric effects.
- Hydrogen Bonding : Intermolecular N–H⋯O interactions (e.g., NH of amide with nitro oxygen) stabilize the crystal lattice.
Q. How can conflicting spectroscopic and computational data regarding electronic effects of substituents be reconciled?
Methodological Answer: Discrepancies often arise between experimental (e.g., NMR chemical shifts) and DFT-calculated electronic properties. To resolve these:
Solvent Effects : Simulate NMR shifts using the IEF-PCM model in Gaussian09 to account for solvent polarization.
Substituent Parameters : Apply Hammett σ constants to predict nitro and chloro group effects on aromatic ring electron density. For example, the meta-nitro group (σₘ = 0.71) exerts a stronger electron-withdrawing effect than para-chloro (σₚ = 0.23).
Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., n(O)→σ*(C–Cl)) that may not be evident in static crystal structures.
Q. What strategies are effective in designing biological activity studies for this compound, given its structural complexity?
Methodological Answer: For bioactivity screening (e.g., antimicrobial or anticancer assays):
Target Selection : Prioritize targets based on structural analogs. For example, dichlorophenyl-substituted benzamides often inhibit kinase enzymes (e.g., EGFR).
In Vitro Assays :
- Dose-Response : Test concentrations from 1 nM–100 µM.
- Controls : Use staurosporine (apoptosis inducer) and DMSO vehicle controls.
Mechanistic Studies :
- Molecular Docking : AutoDock Vina to predict binding modes with ATP-binding pockets.
- SAR Analysis : Modify the nitro group to cyano or methoxy to probe electronic effects on IC₅₀.
Q. How can researchers address challenges in reproducing crystallographic data under varying experimental conditions?
Methodological Answer: Reproducibility issues often stem from polymorphism or solvent inclusion. Mitigation strategies:
Crystallization Screening : Use 96-well plates with 30+ solvent combinations (e.g., PEGs, alcohols).
Thermal Analysis : DSC/TGA to identify phase transitions (e.g., melting points ±5°C from literature).
Twinned Data Handling : Apply SHELXL TWIN commands for refinement if crystals show twinning (common with nitrobenzamides).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
